molecular formula C8H7BrClNO B8309029 1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one

1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one

Cat. No.: B8309029
M. Wt: 248.50 g/mol
InChI Key: KBFVMVHOIHFWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one is an organic compound with a complex structure, characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the halogenation of a phenyl ring, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the formation of the ethanone group via Friedel-Crafts acylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Amino-4-bromo-2-chloro-phenyl)-methanol: Similar structure but with a hydroxyl group instead of an ethanone group.

    1-(5-Amino-4-bromo-2-chloro-phenyl)-propane: Similar structure but with a propane group instead of an ethanone group.

Uniqueness

1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both halogen and amino groups on the phenyl ring allows for diverse chemical modifications and interactions.

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

1-(5-amino-4-bromo-2-chlorophenyl)ethanone

InChI

InChI=1S/C8H7BrClNO/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,11H2,1H3

InChI Key

KBFVMVHOIHFWRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)Br)N

Origin of Product

United States

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